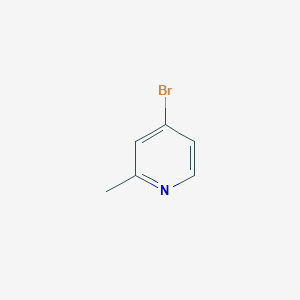

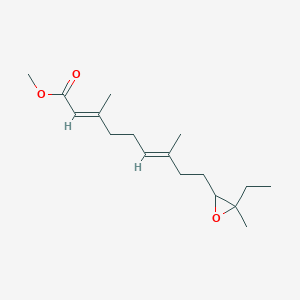

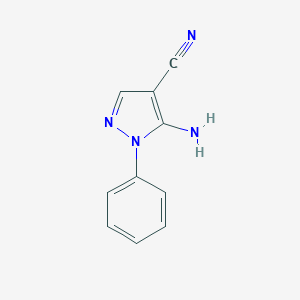

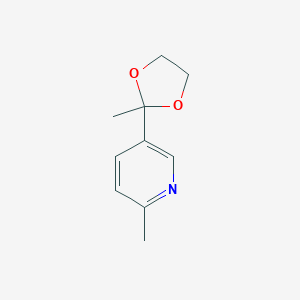

3-(2-甲基-1,3-二氧戊环-2-基)-6-甲基吡啶

描述

Synthesis Analysis

The synthesis of derivatives related to 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine often involves complex reactions to generate bifunctional chelates. A notable example includes the synthesis of terpyridyl derivatives modified at the 4' position to produce bifunctional chelates, utilizing nucleophilic substitution of 4'-chloroterpyridine (Sampath et al., 1999). Additionally, the reaction of carbanions of 2,6-lutidine with 2-bromopyridine affords derivatives which can be further reacted to produce dinucleating ligands and their metal complexes (Kodera et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds, such as the solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol, has been determined by X-ray diffraction. These studies reveal intricate details about hydrogen bridges and proton transfer mechanisms (Majerz et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine derivatives are varied. For example, the synthesis of heavily substituted 2-aminopyridines by displacement of a methylsulfinyl group from the pyridine ring highlights the reactivity of these compounds (Teague, 2008).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure, have been extensively studied. For instance, the structure and spectroscopic behavior of 3-methylpyridine complexes provide insights into their physical characteristics and potential applications (Nishi et al., 2010).

Chemical Properties Analysis

The chemical properties of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine derivatives are influenced by their molecular structure and synthesis methods. Studies on the vibrational spectroscopic behavior and molecular electrostatic potential surface of related compounds provide detailed insights into their chemical properties (Karnan et al., 2012).

科学研究应用

抑制和抗肿瘤活性:刘等人(1996 年)合成了 3-(2-甲基-1,3-二氧戊环-2-基)-6-甲基吡啶,并评估了其对 CDP 还原酶活性和细胞毒性的抑制作用。它还在体内对 L1210 白血病表现出抗肿瘤活性,表明其在癌症研究和治疗中的潜在用途 (Liu、Lin、Cory、Cory 和 Sartorelli,1996)。

抗菌特性:Yunnikova、Ésenbaeva 和 Akentieva(2019 年)证明了 1,3-二氧戊环与磺胺酰胺反应产生的化合物具有抗菌特性。这些化合物,包括 N,Nα-二-(4-吡啶基)亚甲基二胺,抑制金黄色葡萄球菌的生长 (Yunnikova、Ésenbaeva 和 Akentieva,2019)。

各种化合物的合成:Imafuku、Kikuchi 和 Yin(1987 年)报道,3-(2-甲基-1,3-二氧戊环-2-基)茚满酮用于科学研究,用于合成各种化合物 (Imafuku、Kikuchi 和 Yin,1987)。

糖衍生物的保护基:Özgener 和 Yüceer(2002 年)将 2-二氯甲基-1,3-二氧戊环-2-基邻位酯确定为糖衍生物的潜在保护基,可以在温和的酸性条件下容易水解 (Özgener 和 Yüceer,2002)。

吡啶衍生物的合成:Davies 和 Shipton(1991 年)在各种吡啶衍生物的合成中使用了三羰基(6-吡啶)铬(0)配合物 (Davies 和 Shipton,1991)。

代谢研究:Altuntas 等人(1997 年)对 2-氨基-3-甲基吡啶的代谢进行了体外研究,形成了各种衍生物,表明其在药理学研究中的用途 (Altuntas、Manson、Zhao 和 Gorrod,1997)。

生物活性化合物合成:Hoseinpour 等人(2020 年)描述了一种一步法合成生物活性 3-[1-芳基(烷基)-2-吡啶-2-基-乙基]-4-羟基-6-甲基-2H-吡喃-2-酮,这可能在药物开发中得到应用 (Hoseinpour、Mohebat、Nateghi 和 Kalantari Fotooh,2020)。

抗纤维化药物研究:Kim 等人(2008 年)探索了 IN-1130(一种新型 ALK5 抑制剂)在抑制肾和肝纤维化中的用途。这种化合物衍生自 3-(2-甲基-1,3-二氧戊环-2-基)-6-甲基吡啶,显示出作为一种有效的口服抗纤维化药物的前景 (Kim、Kim、Lee、Chang、Lee、Kim 和 Sheen,2008)。

属性

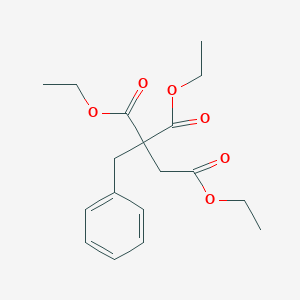

IUPAC Name |

2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-3-4-9(7-11-8)10(2)12-5-6-13-10/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYJYEOMKPXGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2(OCCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400694 | |

| Record name | 3-(2-METHYL-1,3-DIOXOLAN-2-YL)-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine | |

CAS RN |

184766-45-8 | |

| Record name | 3-(2-METHYL-1,3-DIOXOLAN-2-YL)-6-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。